N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxybenzenesulfonyl group, and a methanesulfonamide group
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets and cause changes in their activity . For instance, they can inhibit the activity of AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been reported to cause changes in cellular components due to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyrazole-containing molecules. Examples include:
- 4-methoxybenzenesulfonyl chloride
- 3-methoxybenzenesulfonyl chloride
- 4-methylbenzylsulfonyl chloride
Uniqueness
N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-7-4-5-10-22(17)24-16-23(18-8-6-9-19(15-18)26-33(3,28)29)25-27(24)34(30,31)21-13-11-20(32-2)12-14-21/h4-15,24,26H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFJFGKBFQMYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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